N,N'-bis[2-(propan-2-yl)phenyl]ethanediamide
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Overview
Description
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide is an organic compound with the molecular formula C26H36N2. It is known for its unique structure, which includes two isopropyl-substituted phenyl groups attached to an ethanediamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of 2-(propan-2-yl)aniline with glyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C9H13N+C2H2O2→C26H36N2+2H2O
Industrial Production Methods
In industrial settings, the production of N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2,6-bis(propan-2-yl)phenyl]methanediimine
- N,N’-bis[2,6-diisopropylphenyl]ethanediamine
- Glyoxal bis(2,6-diisopropylanil)
Uniqueness
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(2-propan-2-ylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-13(2)15-9-5-7-11-17(15)21-19(23)20(24)22-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
OZJSRLQDDWTFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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